1-(3-Methylthiophen-2-yl)hexane-1,3-dione
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Overview
Description
1-(3-Methylthiophen-2-yl)hexane-1,3-dione is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol This compound features a thiophene ring substituted with a methyl group at the 3-position and a hexane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)hexane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with hexane-1,3-dione under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylthiophen-2-yl)hexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-Methylthiophen-2-yl)hexane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to influence voltage-gated sodium and calcium channels, as well as GABA transporters, which are crucial in neurological processes . These interactions can lead to various pharmacological effects, such as anticonvulsant and analgesic activities .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Shares the thiophene ring and exhibits similar biological activities.
3-Methylthiophene-2-carbaldehyde: A precursor in the synthesis of 1-(3-Methylthiophen-2-yl)hexane-1,3-dione.
Uniqueness
This compound is unique due to its specific combination of a thiophene ring and a hexane-1,3-dione moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14O2S |
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Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)hexane-1,3-dione |
InChI |
InChI=1S/C11H14O2S/c1-3-4-9(12)7-10(13)11-8(2)5-6-14-11/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
BTMOZDPMGKEMLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=C(C=CS1)C |
Origin of Product |
United States |
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